molecular formula C20H21N7O3 B2890835 methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate CAS No. 1797282-88-2

methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

Cat. No.: B2890835
CAS No.: 1797282-88-2
M. Wt: 407.434
InChI Key: XJISTGZTPNCRDW-UHFFFAOYSA-N
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Description

Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H21N7O3 and its molecular weight is 407.434. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

Some triazole derivatives have shown cytotoxic activities against various cancer cell lines

Molecular Mechanism

The molecular mechanism of action of methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate is not documented in the literature. Triazole compounds are known to bind to various biomolecules, potentially leading to changes in gene expression or enzyme activity

Biological Activity

Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a complex arrangement of heterocyclic rings that contribute to its biological properties. The presence of the triazole ring is particularly significant, as compounds containing this moiety are known for their diverse biological activities, including antifungal, antibacterial, and anticancer effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing triazole and pyridazine rings. For instance:

  • Triazole Derivatives : Research indicates that triazole derivatives exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating potent activity .
  • Pyridazine Compounds : Compounds with pyridazine moieties have also shown promising results against bacterial pathogens. A study demonstrated that certain pyridazine derivatives displayed MIC values comparable to standard antibiotics .

Anticancer Activity

The anticancer properties of this compound are supported by findings from various preclinical studies:

  • In Vitro Studies : In vitro assays have shown that derivatives with similar structural features inhibit cancer cell proliferation in several types of cancer, including breast and lung cancer. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Component Biological Activity
Triazole RingAntifungal, Antibacterial
Pyridazine RingAntimicrobial
Piperidine MoietyEnhances bioavailability

Studies suggest that modifications to the substituents on the triazole and pyridazine rings can significantly influence the compound's potency and selectivity against target pathogens .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several triazole-containing compounds against multi-drug resistant strains. This compound showed an MIC value of 50 µg/mL against resistant Staphylococcus aureus strains, outperforming several conventional antibiotics .

Case Study 2: Anticancer Activity in Cell Lines

In another investigation focused on cancer therapy, this compound was tested on human breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure, with an IC50 value calculated at approximately 8 µM .

Properties

IUPAC Name

methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c1-30-20(29)15-6-2-3-7-16(15)23-19(28)14-5-4-10-26(11-14)17-8-9-18(25-24-17)27-13-21-12-22-27/h2-3,6-9,12-14H,4-5,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJISTGZTPNCRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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